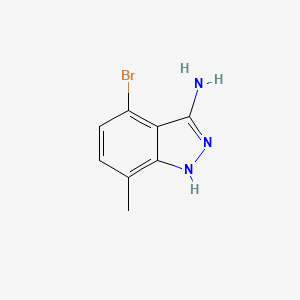

4-Bromo-7-methyl-1H-indazol-3-amine

Description

4-Bromo-7-methyl-1H-indazol-3-amine is a brominated indazole derivative characterized by a methyl group at the 7-position and an amino group at the 3-position of the indazole core.

Properties

IUPAC Name |

4-bromo-7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-3-5(9)6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXRSCGSFOUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287813 | |

| Record name | 1H-Indazol-3-amine, 4-bromo-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-26-1 | |

| Record name | 1H-Indazol-3-amine, 4-bromo-7-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-amine, 4-bromo-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methyl-1H-indazol-3-amine typically involves the bromination of 7-methyl-1H-indazole followed by amination at the 3-position. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

4-Bromo-7-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Bromo-7-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact pathways and targets may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Halogens (Cl, Br, F): Electron-withdrawing groups like Cl and Br enhance electrophilicity, aiding in cross-coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates ). Fluorine, being smaller, may improve metabolic stability .

Synthetic Challenges: Regioselectivity: Bromination of indazole precursors often leads to undesired isomers (e.g., 5-bromo vs. 7-bromo), necessitating optimized conditions (e.g., NBS/H₂SO₄ for 7-bromo selectivity) . Purification: Chromatography-free protocols (e.g., crystallization in methanol/water for 7-bromo-4-chloro-1H-indazol-3-amine) are critical for scalability .

Biological Relevance :

- Lenacapavir’s intermediate (7-bromo-4-chloro-1H-indazol-3-amine) demonstrates the importance of halogen positioning for capsid inhibition . Methyl or fluoro analogs may target different enzymes (e.g., kinases ) due to steric and electronic variations.

Analytical Data Comparisons

- NMR Spectroscopy : For 7-bromo-4-chloro-1H-indazol-3-amine, distinct ¹H NMR signals at δ 7.41 (d, J = 7.9 Hz) and 6.85 (d, J = 7.9 Hz) confirm regiochemistry . Methyl-substituted analogs would exhibit upfield shifts for the methyl group (δ ~2.5 ppm).

- HRMS : All compounds show accurate mass matches (e.g., [M+H]+ 247.9413 for 7-bromo-4-chloro-1H-indazol-3-amine ), critical for structural validation.

Research Findings and Trends

- Scalability : The use of inexpensive starting materials (e.g., 2,6-dichlorobenzonitrile at $2.6/g ) and chromatography-free purification highlights industrial viability for halogenated indazoles .

- Functionalization : Pd-catalyzed borylation (e.g., synthesis of 4-chloro-1-methyl-7-borylated indazoles ) enables diversification for structure-activity relationship (SAR) studies.

- Emerging Analogs : Derivatives like 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (CAS 2189684-52-2 ) demonstrate the trend toward fluorinated alkyl chains to modulate pharmacokinetics.

Biological Activity

Overview

4-Bromo-7-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound has gained attention due to its diverse biological activities, particularly its potential as an antitumor agent. The unique substitution pattern of this compound enhances its binding affinity and selectivity towards various molecular targets, particularly tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic ring system that includes a pyrazole ring fused to a benzene ring. Its molecular formula is , and it features the following key structural components:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1337881-26-1 |

| Molecular Weight | 226.07 g/mol |

| InChI Key | JNXRSCGSFOUEOQ-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with tyrosine kinases. By binding to the hinge region of these enzymes, the compound inhibits their activity, which is crucial for regulating cell growth, proliferation, and apoptosis. This inhibition leads to alterations in various biochemical pathways, ultimately resulting in reduced tumor cell viability and induction of apoptosis.

Biochemical Pathways Affected

The inhibition of tyrosine kinases by this compound affects several key pathways:

- Cell Growth and Proliferation : Disruption of signaling cascades that promote cellular division.

- Apoptosis : Induction of programmed cell death in cancer cells.

- Angiogenesis : Inhibition of new blood vessel formation that tumors require for growth.

Pharmacokinetics

Research indicates that compounds similar to this compound are generally well absorbed and distributed throughout the body. The pharmacokinetic profile suggests that this compound may possess favorable characteristics for therapeutic applications.

Research Findings

Numerous studies have explored the biological activity of this compound:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer drug.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, showing promising results in preliminary assays.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value suggesting potent antitumor activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine | Moderate antitumor activity | Different halogen substitution |

| 1H-Indazole derivatives | Varying levels of kinase inhibition | Structural variations affect efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.